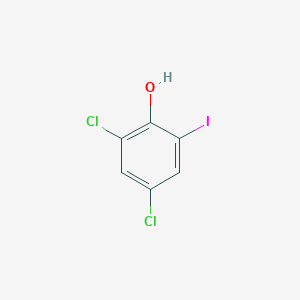

2,4-Dichloro-6-iodophenol

Description

Overview of Phenolic Compounds in Chemical Research

Phenolic compounds are a significant class of organic molecules characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. ijhmr.comresearchgate.net This structural feature imparts unique chemical and physical properties, making them a cornerstone in various fields of chemical research. ijhmr.comresearchgate.net Found widely in nature, particularly in plants, they serve diverse biological functions. ijhmr.comijhmr.com In synthetic organic chemistry, the hydroxyl group and the aromatic ring of phenols are reactive sites for a multitude of transformations, allowing for the construction of complex molecular architectures. wikipedia.org Their ability to act as antioxidants, their involvement in hydrogen bonding, and their acidic nature are fundamental to their utility. ijhmr.comnih.gov

Contextualization of Halogenated Phenols in Chemical Synthesis and Applications

The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the phenolic ring dramatically alters the compound's electronic and steric properties. Halogenation can enhance the reactivity of the phenol (B47542) towards certain reactions or, conversely, block specific positions to direct subsequent functionalization. wikipedia.org This strategic modification is a powerful tool in chemical synthesis. Halogenated phenols serve as crucial intermediates in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. google.comgoogle.com For instance, they are precursors to phenoxyacetic acids, which exhibit herbicidal and fungicidal properties. google.com The presence of halogens can also confer specific biological activities, making these compounds a focus of medicinal chemistry research. acs.org

Specific Research Importance of 2,4-Dichloro-6-iodophenol within Contemporary Chemical Science

Within the diverse family of halogenated phenols, this compound stands out due to its unique substitution pattern. The presence of three different halogen substituents on the phenol ring provides a platform for highly selective and regioselective chemical reactions. This makes it a valuable intermediate in multi-step organic syntheses where precise control over the introduction of functional groups is paramount. Researchers are particularly interested in its potential as a building block for creating more complex molecules with potential biological activity, such as antimicrobial and antifungal agents. researchgate.net The distinct electronic profile resulting from the combination of chlorine and iodine atoms influences its reactivity and interactions with biological targets.

Historical Perspectives on the Development and Study of Halogenated Phenols

The study of phenolic compounds dates back to the 19th century, with the isolation of pure phenol in 1834. nih.gov The antiseptic properties of phenol were recognized and famously utilized by Joseph Lister in the 1860s. nih.gov The development of halogenated phenols followed as chemists began to explore the modification of the phenol structure to enhance its properties. The industrial production of halogenated phenols was stimulated by events such as World War I, which required large quantities of picric acid (2,4,6-trinitrophenol), an explosive derived from phenol. pressbooks.pub Early production methods often involved direct halogenation of phenol or the hydrolysis of halogenated benzenes at high temperatures and pressures. google.comgoogle.com Over the years, more sophisticated and selective methods for synthesizing specific halogenated phenol isomers have been developed.

Current Gaps and Future Directions in Halogenated Phenol Research

Despite significant progress, there are still areas in halogenated phenol research that warrant further investigation. A key challenge is the development of more environmentally friendly and efficient synthetic methods. mdpi.com This includes the use of less hazardous reagents and catalysts and the design of processes that minimize the formation of unwanted byproducts. researchgate.net There is a growing interest in understanding the environmental fate of halogenated phenols and their transformation products. osti.govnih.gov Future research is likely to focus on the development of novel applications for these compounds, particularly in materials science and medicinal chemistry. google.comacs.org The exploration of their potential as catalysts, ligands in coordination chemistry, and building blocks for functional materials represents a promising avenue for future studies. Furthermore, a deeper understanding of the structure-activity relationships of halogenated phenols is needed to design molecules with enhanced biological efficacy and reduced toxicity. researchgate.netacs.org

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₃Cl₂IO |

| Molecular Weight | 288.89 g/mol nih.gov |

| Melting Point | 63 °C chemicalbook.comfluorochem.co.uk |

| Boiling Point | 237.8±35.0 °C (Predicted) chemicalbook.com |

| Density | 2.158±0.06 g/cm³ (Predicted) chemicalbook.com |

| Appearance | Solid fluorochem.co.uk |

| CAS Number | 2040-83-7 chemicalbook.com |

Synthesis and Reactions of this compound

The primary method for synthesizing this compound involves a two-step halogenation process. The first step is the selective chlorination of phenol to produce 2,4-dichlorophenol (B122985). This is followed by a regioselective iodination at the 6-position of the 2,4-dichlorophenol ring. One documented method for this iodination involves the use of iodine monochloride (ICl) in a controlled acidic environment. An alternative approach utilizes potassium iodide and sodium hydroxide (B78521) in methanol, followed by the addition of trichloroisocyanuric acid. google.com

This compound can undergo several types of chemical reactions, making it a versatile synthetic intermediate. These reactions include:

Nucleophilic Substitution: The chlorine and iodine atoms on the benzene (B151609) ring can be replaced by various nucleophiles.

Oxidation: The phenolic hydroxyl group can be oxidized to form quinone-type structures.

Reduction: The iodine atom can be selectively reduced to yield 2,4-dichlorophenol.

Research Applications of this compound

This compound is utilized in several areas of scientific research:

Organic Synthesis: It serves as a key intermediate in the synthesis of more complex molecules. Its unique substitution pattern allows for controlled and selective introduction of other functional groups. myskinrecipes.com

Biological and Medicinal Chemistry: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties. researchgate.net It is also explored as a precursor for the development of new pharmaceutical agents.

Industrial Chemistry: It is used in the production of specialty chemicals and materials.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2IO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDKVOOEGYNMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404249 | |

| Record name | 2,4-dichloro-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-83-7 | |

| Record name | 2,4-dichloro-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-6-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 6 Iodophenol

Strategies for the De Novo Synthesis of 2,4-Dichloro-6-iodophenol

The term de novo synthesis, in this context, refers to the construction of the target molecule from simpler, more readily available precursors. acs.org Such strategies are crucial for providing access to complex molecules with specific substitution patterns that may not be achievable through direct functionalization of a parent ring system.

The synthesis of this compound often begins with the regioselective chlorination of a phenol (B47542) precursor. The direct chlorination of phenols can lead to a mixture of ortho and para isomers. nsf.gov However, various catalytic systems have been developed to enhance the selectivity of this process. For instance, the use of sulfur-containing catalysts, such as tetrahydrothiopyran (B43164) derivatives in the presence of aluminum or ferric chloride, can significantly increase the para-to-ortho chlorination ratio. cardiff.ac.uk Specifically, the double chlorination of phenol in the presence of poly(alkylene sulfide)s has been shown to produce 2,4-dichlorophenol (B122985) in high yields. cardiff.ac.uk

Once 2,4-dichlorophenol is obtained, the subsequent iodination must be directed to the remaining ortho position (C6). This can be achieved through electrophilic iodination, for example, using iodine monochloride (ICl) in a controlled acidic environment. The steric and electronic properties of the existing chloro substituents guide the incoming iodine to the desired position.

A variety of chlorinating systems have been explored for the regioselective chlorination of phenols, including:

Merrifield resin/sulfuryl chloride (SO₂Cl₂) researchgate.net

Aluminum-pillared montmorillonite (B579905) clay or L-type zeolites/SO₂Cl₂ researchgate.net

Manganese(II) sulfate (B86663)/hydrogen peroxide/hydrogen chloride researchgate.net

Ammonium chloride/1,3-dichloro-5,5-dimethylhydantoin researchgate.net

[Bis(trifluoroacetoxy)iodo]benzene/aluminum chloride (AlCl₃) researchgate.net

Nagasawa's bis-thiourea catalyst/N-chlorosuccinimide researchgate.net

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a reactive aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with an electrophile, in this case, a source of iodine, to introduce the halogen at the desired position. wikipedia.org

For the synthesis of this compound, the hydroxyl group of 2,4-dichlorophenol can be protected with a suitable DMG, such as a methoxymethyl (MOM) ether or a carbamate (B1207046) group. nih.gov The aryl O-carbamate group, particularly Ar-OCONEt₂, is recognized as one of the most powerful DMGs. nih.gov Following the introduction of the DMG, treatment with an alkyllithium base like n-butyllithium at low temperatures generates the ortho-lithiated species, which can then be reacted with an iodine source like molecular iodine (I₂) or 1,2-diiodoethane (B146647) to furnish the desired this compound after deprotection.

Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Strengths

| DMG | Relative Strength |

| -OCONEt₂ | Strong |

| -OMOM | Strong |

| -OMe | Moderate |

| -NHCOR | Strong |

| -SO₂NR₂ | Strong |

This table provides a generalized hierarchy of DMG effectiveness in directed ortho-metalation reactions.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural features of all starting materials, offer an efficient alternative for constructing complex molecules. nih.govfrontiersin.org While direct MCRs for the one-pot synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate highly substituted phenol derivatives that could serve as advanced precursors. preprints.org

For example, certain MCRs, like specific variations of the Ugi or Bargellini reactions, can incorporate phenol derivatives. nih.govmdpi.com An Ugi-Smiles coupling, a variation of the Ugi four-component reaction (U-4CR), utilizes an electron-deficient phenol in place of a carboxylic acid. nih.gov It is conceivable that a strategically designed MCR could assemble a dichlorinated aromatic ring system, which could then be further functionalized to introduce the iodine atom and the phenolic hydroxyl group in subsequent steps.

The principles of green chemistry aim to design chemical processes that are environmentally benign. cmu.edu In the context of this compound synthesis, this involves the use of less hazardous reagents, alternative solvents, and energy-efficient methods. For instance, the use of hydrogen peroxide as an oxidant in the presence of a suitable catalyst for chlorination represents a greener alternative to traditional chlorinating agents. researchgate.net

Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption. rasayanjournal.co.in The Sonogashira coupling of o-iodophenols with terminal alkynes on potassium fluoride-doped alumina (B75360) under microwave irradiation is an example of a solvent-free, efficient method for generating substituted benzofurans, highlighting the potential of microwave technology in the synthesis and derivatization of halogenated phenols. researchgate.net

Functional Group Interconversions Involving this compound

The differential reactivity of the C-I and C-Cl bonds in this compound makes it an excellent substrate for selective functional group interconversions, particularly through palladium-catalyzed cross-coupling reactions. nih.gov

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bonds, allowing for selective reactions at the C6 position.

Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. acs.org this compound can be selectively coupled with various aryl or vinyl boronic acids at the C6 position to generate 2,4-dichloro-6-aryl(vinyl)phenols. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd/C, and a base. acs.orgresearchgate.net Poor reactivity has been noted with iodophenols under certain conditions, but increasing the reaction temperature can lead to full conversion. acs.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. gold-chemistry.org The reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, selectively forms a C-C bond at the C6 position, yielding 2,4-dichloro-6-alkynylphenols. gold-chemistry.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org Iron-catalyzed Sonogashira coupling of o-iodophenols has also been reported. beilstein-journals.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.gov this compound can react with various alkenes in the presence of a palladium catalyst and a base to introduce a vinyl group at the C6 position. sci-hub.seacademie-sciences.fr The intramolecular version of the Heck reaction is a powerful tool for constructing heterocyclic systems. chim.it

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base | 2,4-Dichloro-6-arylphenol |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 2,4-Dichloro-6-alkynylphenol |

| Heck | Alkene | Pd(OAc)₂, Base | 2,4-Dichloro-6-vinylphenol |

This table illustrates the versatility of this compound in key cross-coupling reactions. The specific conditions and catalyst choice can be optimized for different substrates.

The selective functionalization of the C-I bond in this compound, while leaving the C-Cl bonds intact, opens up possibilities for subsequent cross-coupling reactions at the C2 and C4 positions, enabling the synthesis of a wide array of complex, polysubstituted aromatic compounds.

Nucleophilic Aromatic Substitution Reactions of Halogenated Phenols

Nucleophilic aromatic substitution (SNAr) on this compound involves the replacement of one of the halogen atoms by a nucleophile. The reactivity of the halogens (iodine and chlorine) towards nucleophilic attack is influenced by the electronic environment of the aromatic ring. The presence of electron-withdrawing groups, such as nitro groups, at the ortho or para positions can significantly activate the ring towards nucleophilic attack, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. pressbooks.publibretexts.org

In the context of this compound, the hydroxyl group is an activating group, while the chlorine and iodine atoms are deactivating yet ortho-, para-directing for electrophilic substitution. For nucleophilic substitution, the electron-withdrawing inductive effect of the halogens makes the ring more susceptible to attack. The relative leaving group ability of the halogens generally follows the order I > Br > Cl > F in SNAr reactions. Therefore, the iodine atom in this compound is expected to be more susceptible to substitution than the chlorine atoms under suitable conditions. pressbooks.pub

Under certain conditions, such as in seawater exposed to sunlight, this compound can be formed through photonucleophilic substitution of chlorodiiodophenol. nih.gov This highlights the potential for nucleophilic substitution reactions to occur under environmental conditions.

Common nucleophiles that can participate in these reactions include amines, alkoxides, and thiols, leading to the formation of substituted phenols, anilines, or thiophenols.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Electrophilic aromatic substitution (EAS) reactions on the phenolic ring of this compound are directed by the existing substituents. The hydroxyl group is a strongly activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the chlorine and iodine atoms are deactivating groups due to their inductive electron-withdrawing effects, but they are also ortho-, para-directing.

The combined effect of these substituents makes the aromatic ring less reactive towards electrophiles compared to unsubstituted phenol. The positions for electrophilic attack are sterically hindered by the existing bulky halogen atoms. However, under appropriate conditions, further substitution can occur. For instance, iodination of 2,4-dichlorophenol to produce this compound is an example of an electrophilic aromatic substitution reaction where the iodine atom is introduced at the position ortho to the hydroxyl group and meta to the two chlorine atoms.

Oxidation and Reduction Chemistry of this compound

Oxidation: The phenolic hydroxyl group in this compound is susceptible to oxidation. Oxidation can lead to the formation of various products, including quinones. For example, peroxidase-catalyzed oxidation of similar halogenated phenols, like 2,4,6-trichlorophenol (B30397), results in the formation of benzoquinones. researchgate.net The use of chlorine dioxide as an oxidizing agent for phenols can lead to the formation of halogenated aromatic compounds. osti.gov Hypervalent iodine reagents can also be used for the oxidation of various organic substrates. thieme-connect.com

Reduction: The halogen substituents on this compound can be removed through reduction reactions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed for dehalogenation. Selective reduction of the iodine atom is possible, which would yield 2,4-dichlorophenol. The reduction of a related compound, 2,4-dichloro-6-nitrophenol (B1219690), to 2-amino-4,6-dichlorophenol (B1218851) has been achieved using a Ni-B/SiO2 amorphous catalyst. google.com

Stereoselective Synthesis and Chiral Modifications (if applicable)

Currently, there is limited specific information available in the searched literature regarding the stereoselective synthesis or chiral modifications of this compound itself. The molecule is achiral and does not possess any stereocenters.

However, halogenated phenols can be utilized as precursors in the synthesis of more complex chiral molecules. For instance, halogenated BINOL (1,1'-bi-2-naphthol) ligands, which are important in asymmetric catalysis, can be prepared and subsequently modified through cross-coupling reactions. scientificupdate.com While not directly involving this compound, this demonstrates a general strategy where halogenated phenols are key intermediates in the construction of chiral architectures.

Flow Chemistry and Continuous Processing for this compound Production

The production of halogenated phenols can be carried out using continuous processes. google.com While specific details for the continuous flow synthesis of this compound are not extensively documented in the provided search results, the principles of continuous processing are applicable to halogenation reactions. Continuous flow reactors offer advantages such as improved heat and mass transfer, enhanced safety for handling hazardous reagents like elemental halogens, and better control over reaction parameters, which can lead to higher selectivity and yields.

For example, a continuous process for producing halogenated phenols can be achieved by direct halogenation with elemental chlorine and/or bromine. google.com Furthermore, the photocatalytic degradation of phenol has been successfully demonstrated in continuous flow photoreactors, indicating the feasibility of using such systems for reactions involving phenolic compounds. mdpi.com

Catalyst Development for this compound Transformations

Catalysis plays a crucial role in both the synthesis and transformation of this compound.

Synthesis: The synthesis of this compound typically involves a two-step halogenation process starting from phenol. The first step, the chlorination of phenol to 2,4-dichlorophenol, can be catalyzed by a mixed catalyst system of boric acid, diphenyl sulfide, and ferric chloride under negative pressure. The subsequent iodination of 2,4-dichlorophenol can be achieved using potassium iodide and an oxidant like trichloroisocyanuric acid (TCCA). Silver salts, such as silver sulfate (Ag2SO4), in combination with iodine have also been used for the iodination of chlorinated aromatic compounds. nih.gov

Transformations: Palladium-catalyzed cross-coupling reactions are particularly valuable for the transformation of this compound. The iodo substituent is an excellent leaving group in these reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. clockss.orgnih.gov For example, palladium-catalyzed carbonylative homocoupling of 2-iodophenols can be used to synthesize xanthones. thieme-connect.com The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, is widely used to form aryl-aryl bonds. nih.gov

Furthermore, enzymes can catalyze transformations of halogenated phenols. For instance, CYP152 peroxygenases have shown activity towards the dehalogenation of various tri-halogenated phenols, including this compound. sdu.edu.cn

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dichloro 6 Iodophenol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms within a molecule. For derivatives of 2,4-dichloro-6-iodophenol, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete structural assignment.

In the ¹H NMR spectrum of this compound, the aromatic region would display signals corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The hydroxyl proton would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

For a derivative, any modification to the molecular structure would result in predictable changes in the ¹H NMR spectrum. For instance, the introduction of an alkyl chain via etherification of the phenolic hydroxyl group would give rise to new signals in the aliphatic region of the spectrum, with multiplicities and integrations corresponding to the structure of the alkyl group.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | ~7.5 | d | ~2.5 |

| H-5 | ~7.2 | d | ~2.5 |

| -OH | Variable, broad singlet |

Note: The predicted values are based on the analysis of similar halogenated phenols. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of a molecule. For this compound, six distinct signals are expected in the aromatic region, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbon bearing the hydroxyl group (C-1) will be shifted downfield, as will the carbons attached to the halogens (C-2, C-4, and C-6). The carbons bearing a proton (C-3 and C-5) will appear at higher field.

For comparison, the experimental ¹³C NMR spectral data for the related compound, 2,4-dichlorophenol (B122985), shows signals at approximately 117.16, 120.45, and 128.61 ppm in CDCl₃. nih.gov The introduction of an iodine atom at the C-6 position in this compound would be expected to cause a significant upfield shift for the C-6 signal due to the heavy atom effect of iodine.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~150 |

| C-2 | ~125 |

| C-3 | ~130 |

| C-4 | ~128 |

| C-5 | ~118 |

| C-6 | ~90 |

Note: The predicted values are based on established substituent effects and comparison with related compounds. Actual experimental values may vary.

Should derivatives of this compound be synthesized containing other NMR-active nuclei, such as fluorine (¹⁹F) or phosphorus (³¹P), heteronuclear NMR spectroscopy would be an invaluable tool. For instance, the introduction of a trifluoromethyl group would yield a characteristic singlet in the ¹⁹F NMR spectrum, and its coupling to nearby protons or carbons could be observed in ¹H or ¹³C NMR spectra, respectively. Similarly, a phosphate (B84403) ester derivative could be analyzed using ³¹P NMR.

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In a derivative of this compound, COSY would be used to confirm the connectivity between adjacent protons in any introduced side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the signals of protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. This is instrumental in determining the stereochemistry and conformation of derivatives.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The fragmentation of halogenated phenols in mass spectrometry is a competitive process between the elimination of carbon monoxide (or a CHO radical) and the loss of a halogen atom (or hydrogen halide). The proximity of the halogen to the hydroxyl group in ortho-isomers can facilitate the loss of a hydrogen halide.

For this compound, the molecular ion peak would be expected, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways would likely involve the loss of iodine, chlorine, and the elimination of CO or HCl.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₆H₃Cl₂IO), HRMS would be able to distinguish its exact mass from that of other molecules with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized derivative.

| Isotopologue | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Most Abundant | ¹²C₆¹H₃³⁵Cl₂¹²⁷I¹⁶O | 287.86057 |

Note: The calculated exact mass is a theoretical value. HRMS provides experimental data that can be compared to this value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. nationalmaglab.orgwikipedia.org In a typical MS/MS experiment, precursor ions of this compound, generated through a suitable ionization method, are selected in the first mass spectrometer (MS1). These selected ions are then directed into a collision cell where they collide with an inert gas, leading to collision-induced dissociation (CID). The resulting product ions are subsequently analyzed by a second mass spectrometer (MS2), providing a fragmentation spectrum. wikipedia.org

The fragmentation pathway provides a veritable fingerprint of the molecular structure. For this compound, the fragmentation is expected to initiate at the most labile bonds. Likely fragmentation pathways would include:

Loss of an iodine radical (I•): The C-I bond is weaker than the C-Cl and C-O bonds, making its cleavage a probable initial fragmentation step.

Loss of a chlorine radical (Cl•): Subsequent or alternative fragmentation could involve the cleavage of one or both C-Cl bonds.

Elimination of carbon monoxide (CO): Following initial halogen loss, the phenolic ring can undergo rearrangement and lose a CO molecule.

Cleavage of the hydroxyl group (•OH): Loss of the hydroxyl radical is another possible fragmentation event.

By meticulously analyzing the mass-to-charge ratios of the product ions, a detailed fragmentation pathway can be constructed, unequivocally confirming the identity and structure of the parent compound.

Table 1: Postulated MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Postulated Fragment | Neutral Loss |

|---|---|---|

| 288/290 | [M]+• | - |

| 161/163 | [M - I]+• | I• |

| 126 | [M - I - Cl]+• | I•, Cl• |

Note: m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl, ¹²⁷I). The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would result in characteristic isotopic patterns for chlorine-containing fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas chromatography-mass spectrometry (GC-MS) is an essential method for assessing the purity of this compound and identifying any volatile impurities. The technique couples the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

In a GC-MS analysis, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas moves the vaporized sample through the column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and detected.

This method is highly effective for identifying and quantifying volatile impurities that may be present from the synthesis of this compound, such as:

Unreacted starting materials (e.g., 2,4-dichlorophenol).

Partially iodinated or chlorinated intermediates.

Solvents used in the reaction or purification process.

The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural information, allowing for a comprehensive purity profile.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Non-volatile Impurities

For impurities that are non-volatile, thermally unstable, or have high molecular weights, liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice. zeptometrix.com LC-MS is particularly useful for identifying non-volatile impurities in this compound samples, such as polymeric byproducts, salts, or degradation products formed during storage.

The LC-MS system separates components in a liquid mobile phase using a packed column. The separation is based on the differential partitioning of analytes between the mobile phase and the stationary phase. The eluent from the LC column is then introduced into the mass spectrometer, typically via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which is suitable for ionizing non-volatile and thermally labile molecules. pubcompare.ai This allows for the detection and identification of a wider range of potential impurities than GC-MS alone.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups and molecular structure of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the molecular bonds. Each functional group has a characteristic vibrational frequency, making the FTIR spectrum a molecular fingerprint. For this compound, key absorption bands can be assigned to specific vibrational modes. A study on the related compound 2,4-dichloro-6-nitrophenol (B1219690) provides a basis for assigning these vibrations. researchgate.net

Table 2: Predicted FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400-3600 | O-H Stretch | Phenolic Hydroxyl |

| ~3050-3100 | C-H Stretch | Aromatic Ring |

| ~1580-1600 | C=C Stretch | Aromatic Ring |

| ~1470-1490 | C=C Stretch | Aromatic Ring |

| ~1200-1300 | C-O Stretch | Phenolic Ether |

| ~800-880 | C-H Bending (out-of-plane) | Trisubstituted Benzene |

| ~700-800 | C-Cl Stretch | Aryl Chloride |

Raman Spectroscopy, including Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has a different frequency from the incident light, and this frequency shift corresponds to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, offering information that is complementary to FTIR.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variation of the technique that can enhance the Raman signal by factors of up to 10¹⁰ or more. edinst.comwikipedia.org This enhancement occurs when molecules are adsorbed onto roughened metal surfaces, such as silver or gold nanoparticles. researchgate.netchemisgroup.us SERS is an invaluable tool for detecting trace amounts of this compound or its derivatives, for instance, in environmental monitoring or reaction monitoring applications. nih.gov The enhancement mechanism is primarily attributed to localized surface plasmon resonances on the metal nanostructures. chemisgroup.us

Table 3: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|

| ~1550-1600 | Aromatic Ring Stretching |

| ~1250-1300 | C-O Stretching / C-H Bending |

| ~1000-1100 | Ring Breathing Mode |

| ~700-800 | C-Cl Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uzh.ch The absorption spectrum provides information about the electronic structure and extent of conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions. libretexts.org

π → π transitions:* These occur in the aromatic ring, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals. These transitions are typically strong and occur at shorter wavelengths.

n → π transitions:* These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen, chlorine, and iodine atoms, to an antibonding π* orbital of the aromatic ring. These transitions are generally weaker than π → π* transitions.

The absorption bands for the related 2,4-dichlorophenol are centered around 210 nm, 245 nm, and 285 nm, with the band at 285 nm attributed to the n → π* transition involving the C-Cl bond. researchgate.net The presence of the larger, more polarizable iodine atom in this compound is expected to cause a bathochromic (red) shift in these absorption maxima due to its influence on the molecular orbitals.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Wavelength (λmax) | Electronic Transition Type | Chromophore |

|---|---|---|

| ~210-220 nm | π → π* | Aromatic Ring |

| ~245-255 nm | π → π* | Aromatic Ring |

X-ray Crystallography for Solid-State Structural Determination

Detailed crystallographic studies have been performed on Schiff base derivatives of 2,4-dichlorophenol, which are structurally analogous to potential derivatives of this compound. For instance, the crystal structure of (E)-2,4-dichloro-6-(((4-methyl-2-nitrophenyl)imino)methyl)phenol has been elucidated, revealing a monoclinic crystal system with the space group P2₁/c. The precise unit cell parameters for this derivative are a = 13.3172(15) Å, b = 7.0899(7) Å, c = 14.8280(15) Å, and β = 96.739(3)°.

Similarly, the crystal structure of 2,4-dichloro-6-[(6-methylpyridin-2-ylimino)methyl]phenol has been reported, offering further examples of the solid-state conformation of such derivatives.

In the realm of coordination chemistry, the ligand 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenol (Hdqmp), a derivative of 2,4-dichlorophenol, has been used to synthesize mononuclear Fe(III) complexes. The crystal structures of these complexes, such as Fe(dqmp)₂·H₂O, have been determined at both low and room temperatures, providing detailed information on the coordination geometry of the iron center and the conformation of the multidentate ligand.

These examples underscore the power of X-ray crystallography in providing a detailed and unambiguous picture of the solid-state structures of this compound derivatives. Such data is foundational for understanding intermolecular interactions, polymorphism, and for the rational design of materials with specific properties.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| (E)-2,4-dichloro-6-(((4-methyl-2-nitrophenyl)imino)methyl)phenol | Monoclinic | P2₁/c | a = 13.3172(15) Å, b = 7.0899(7) Å, c = 14.8280(15) Å, β = 96.739(3)° | |

| 2,4-dichloro-6-[(6-methylpyridin-2-ylimino)methyl]phenol | Data not fully available in abstract | Data not fully available in abstract | c = 14.603(3) Å | |

| Fe(dqmp)₂·H₂O | Data not specified in abstract | Data not specified in abstract | Determined at 100 K and 298/293 K |

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism, if enantiomers are synthesized)

Chiroptical spectroscopic methods are essential for the characterization of chiral molecules, which are molecules that are non-superimposable on their mirror images (enantiomers). These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. Should enantiomers of this compound derivatives be synthesized, techniques such as Circular Dichroism (CD) spectroscopy would be indispensable for their structural elucidation.

In the context of this compound derivatives, the introduction of a chiral center, for example, through the reaction of the phenolic hydroxyl group with a chiral auxiliary or by the incorporation of a chiral substituent on a derivative, would yield a pair of enantiomers. CD spectroscopy could then be employed to:

Confirm the presence of enantiomers: A racemic mixture (a 1:1 mixture of both enantiomers) would be CD-silent, while an enantiomerically enriched or pure sample would exhibit a distinct CD spectrum.

Determine the absolute configuration: By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of the enantiomers could be assigned.

Investigate conformational changes: The CD spectrum is sensitive to the solution-state conformation of molecules. Thus, it could be used to study how the conformation of a chiral derivative of this compound is influenced by factors such as solvent polarity or temperature.

While, to date, the synthesis and chiroptical analysis of enantiomerically pure derivatives of this compound are not prominent in the scientific literature, the principles of chiroptical spectroscopy provide a clear and powerful framework for the stereochemical analysis of such compounds should they be prepared in the future.

Computational Chemistry and Theoretical Studies of 2,4 Dichloro 6 Iodophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution, which in turn dictate the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. It offers a favorable balance between computational cost and accuracy, making it a standard tool for routine calculations on medium-sized molecules.

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths) for a Substituted Phenol (B47542) Calculated by DFT (Note: This table is a template; specific values for 2,4-dichloro-6-iodophenol require a dedicated DFT calculation.)

| Bond | Calculated Bond Length (Å) |

|---|---|

| C-C (aromatic) | Value |

| C-H | Value |

| C-O | Value |

| O-H | Value |

| C-Cl (at C2) | Value |

| C-Cl (at C4) | Value |

| C-I | Value |

Table 2: Illustrative Optimized Geometric Parameters (Bond Angles) for a Substituted Phenol Calculated by DFT (Note: This table is a template; specific values for this compound require a dedicated DFT calculation.)

| Angle | Calculated Bond Angle (°) |

|---|---|

| C-C-C (aromatic) | Value |

| C-C-H | Value |

| C-O-H | Value |

| C-C-Cl | Value |

| C-C-I | Value |

Vibrational Frequencies: After geometry optimization, the same DFT methods can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum is often compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model. Each calculated frequency corresponds to a specific normal mode of vibration. For example, a study on 2,4-dichloro-6-nitrophenol (B1219690) successfully calculated its harmonic vibrational frequencies and compared them with experimental FTIR and FT-Raman spectra, showing good agreement after scaling. nih.gov

Table 3: Illustrative Calculated Vibrational Frequencies for a Substituted Phenol (Note: This table is a template; specific values for this compound require a dedicated DFT calculation.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H stretch | Value |

| C-H stretch | Value |

| C=C aromatic ring stretch | Value |

| C-I stretch | Value |

| C-Cl stretch | Value |

| O-H bend | Value |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy for energies and other properties.

High-accuracy energy calculations are crucial for determining thermodynamic properties like heats of formation, reaction energies, and activation barriers for chemical reactions. For halogenated phenols, these calculations can elucidate their stability and degradation pathways. researchgate.net For instance, high-level ab initio methods like QCISD(T) and CBS-QB3 have been used to calculate bond dissociation energies and ionization potentials, which are key parameters in understanding the reactivity and potential toxicity of such compounds. researchgate.netlibretexts.org While computationally expensive, these methods serve as a benchmark for assessing the accuracy of more cost-effective approaches like DFT. researchgate.net

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For this compound, a key aspect would be the orientation of the hydroxyl (-OH) group relative to the bulky iodine atom.

A Potential Energy Surface (PES) is a conceptual and mathematical tool that maps the energy of a molecule as a function of its geometry. libretexts.orgyoutube.com By calculating the energy for different rotations around specific bonds (e.g., the C-O bond), a one- or two-dimensional PES can be generated. The minima on this surface correspond to stable conformers (low-energy states), while the peaks represent transition states (energy barriers) between them. libretexts.org This analysis helps to understand the flexibility of the molecule and the relative populations of different conformers at a given temperature. While specific conformational analyses for this compound are not prominent in the literature, the general methodology would involve systematically rotating the O-H bond and calculating the energy at each step to identify the most stable orientation and the energy barriers to rotation.

Molecular Dynamics (MD) Simulations for Dynamics and Interactions

While quantum chemical calculations typically focus on static, single-molecule properties in a vacuum, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions within a larger system, such as in a solvent or with a biological macromolecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their movements and interactions to be tracked over time.

The behavior of a molecule can be significantly influenced by its environment. MD simulations are ideal for exploring these effects by placing the molecule of interest (e.g., this compound) in a simulation box filled with explicit solvent molecules, such as water or an organic solvent. mdpi.com

By running the simulation for a sufficient length of time (typically nanoseconds to microseconds), researchers can analyze various properties to understand solvation and dynamics. researchgate.net Key analyses include:

Radius of Gyration (Rg): To assess how compact or extended the molecular conformation is in different solvents.

Radial Distribution Functions (RDFs): To characterize the structure of the solvent around the solute molecule, identifying specific interactions like hydrogen bonds.

Solvent Accessible Surface Area (SASA): To measure the exposure of different parts of the molecule to the solvent.

Diffusion Coefficient: To determine the mobility of the molecule within the solvent.

Studies on other organic molecules, such as phenolic polymers, have used MD simulations to quantify interactions with solvents like water and ethylene (B1197577) glycol, revealing how hydrogen bonding and other forces control solvation. nih.gov Such simulations for this compound could provide insight into its solubility and transport properties in different environments.

If this compound is suspected to have biological activity, MD simulations, particularly in the form of molecular docking, can be used to investigate its potential interactions with protein targets.

Molecular Docking: This computational technique predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein. nih.gov The process involves placing the ligand in the binding site of the protein and evaluating different poses based on a scoring function that estimates the binding affinity (strength of the interaction). Docking studies on various phenolic and iodinated compounds have been used to identify potential enzyme inhibitors or receptor modulators. mdpi.comresearchgate.netnih.gov For this compound, docking could screen for potential biological targets and elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) that stabilize the complex.

Following docking, MD simulations of the entire protein-ligand complex can be performed to assess the stability of the predicted binding pose over time and to gain a more dynamic understanding of the interactions.

QSAR and QSPR Modeling for Structure-Activity/Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the structural or physicochemical properties of a compound with its biological activity or a specific property, respectively. These in silico methods are crucial in predicting the behavior of untested chemicals, thereby reducing the need for extensive animal testing.

For this compound, a QSAR study would involve compiling a dataset of structurally similar halogenated phenols with known biological activities (e.g., toxicity, enzyme inhibition). Molecular descriptors, which are numerical representations of the molecule's properties, would then be calculated. These descriptors can be categorized as:

Electronic: such as dipole moment and partial atomic charges.

Steric: like molecular volume and surface area.

Hydrophobic: for example, the logarithm of the octanol-water partition coefficient (logP).

Topological: which describe the connectivity of atoms in the molecule.

Hypothetical QSAR Model for Toxicity of Halogenated Phenols

A hypothetical linear QSAR model could take the form:

log(1/EC50) = β0 + β1(logP) + β2(LUMO) + β3(MR)

Where:

EC50 is the half-maximal effective concentration (a measure of toxicity).

logP represents the hydrophobicity of the molecule.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

MR is the molar refractivity, a steric descriptor.

β0, β1, β2, and β3 are regression coefficients determined from the analysis.

The following interactive table illustrates the type of data that would be used to build such a model.

| Compound | log(1/EC50) | logP | LUMO (eV) | MR (cm³/mol) |

| 2,4-Dichlorophenol (B122985) | 4.5 | 3.06 | -1.2 | 39.8 |

| 2,4,6-Trichlorophenol (B30397) | 5.1 | 3.69 | -1.5 | 44.6 |

| 2,4-Dibromophenol | 4.8 | 3.33 | -1.1 | 42.7 |

| This compound (Hypothetical Data) | 5.5 | 4.2 | -1.4 | 54.2 |

| 2-Iodophenol | 4.2 | 2.85 | -0.9 | 40.4 |

Similarly, QSPR models can be developed to predict physicochemical properties. For instance, a QSPR model could predict the boiling point of this compound based on descriptors like molecular weight, polarizability, and the number of halogen atoms.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. When the three-dimensional structure of the target is unknown, ligand-based drug design approaches are employed. These methods rely on the knowledge of other molecules that bind to the biological target of interest.

If this compound were identified as having a desirable biological activity, it could serve as a starting point for a ligand-based drug design campaign. The key steps would involve:

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. The structure of this compound would be analyzed to identify key pharmacophoric features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

Similarity Searching: Once a pharmacophore model is developed, or simply using the 2D or 3D structure of this compound, large chemical databases can be searched for molecules with similar features. This can be done using various similarity metrics, such as the Tanimoto coefficient, which quantifies the degree of similarity between the molecular fingerprints of two compounds.

The following table provides a hypothetical example of a virtual screening hit list based on similarity to this compound.

| Compound ID | Tanimoto Similarity to this compound | Predicted Activity (Arbitrary Units) |

| ZINC12345678 | 0.85 | 8.2 |

| ZINC98765432 | 0.82 | 7.9 |

| ZINC13579246 | 0.79 | 7.5 |

| ZINC24681357 | 0.78 | 7.4 |

While there are no specific published studies detailing virtual screening or ligand-based drug design campaigns originating from this compound, this approach remains a viable strategy for discovering novel bioactive compounds based on its chemical scaffold.

Machine Learning and Artificial Intelligence Applications in Predicting this compound Properties and Reactivity

Machine learning (ML) and artificial intelligence (AI) are revolutionizing many areas of chemical research, including the prediction of molecular properties and reactivity. These advanced computational methods can learn complex patterns from large datasets and make accurate predictions for new, uncharacterized molecules.

For this compound, ML models could be trained to predict a wide range of properties, including:

Toxicity: By training on large datasets of compounds with known toxicity data, ML models can predict the potential toxicity of this compound.

Physicochemical Properties: Properties such as solubility, melting point, and boiling point can be predicted with high accuracy.

Reactivity: ML models can be trained to predict the outcome of chemical reactions, including identifying the most likely sites for electrophilic or nucleophilic attack on the this compound molecule.

Various ML algorithms can be employed for these tasks, including:

Random Forests: An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Support Vector Machines (SVM): A supervised learning model that is effective for both classification and regression tasks.

Deep Neural Networks (DNN): A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the input data.

The performance of these models is typically evaluated using metrics such as the coefficient of determination (R²) for regression tasks and accuracy or the area under the receiver operating characteristic curve (AUC-ROC) for classification tasks.

Below is a hypothetical comparison of the performance of different machine learning models in predicting the toxicity of a set of halogenated phenols, including this compound.

| Machine Learning Model | R² (Cross-Validation) | Root Mean Square Error (RMSE) |

| Random Forest | 0.85 | 0.35 |

| Support Vector Machine | 0.82 | 0.41 |

| Deep Neural Network | 0.88 | 0.31 |

Advanced Analytical Method Development and Validation for 2,4 Dichloro 6 Iodophenol

Chromatographic Methodologies for Analysis and Purification

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For a halogenated phenol (B47542) such as 2,4-Dichloro-6-iodophenol, various chromatographic methods can be developed, each with specific advantages.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of non-volatile and thermally labile compounds. longdom.org Developing an HPLC method for this compound would involve a systematic optimization of several parameters to achieve adequate separation and sensitivity.

Key Development Considerations:

Column Selection: Reversed-phase (RP) columns, such as a C18 or C8, are commonly used for the separation of phenolic compounds. jcsp.org.pkresearchgate.netchromatographyonline.comresearchgate.net These columns contain a non-polar stationary phase, which effectively retains moderately polar compounds like halogenated phenols.

Mobile Phase Composition: A mixture of water (often buffered) and an organic solvent like acetonitrile or methanol is typically used as the mobile phase in RP-HPLC. chromatographyonline.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of the target analyte from potential impurities with different polarities. researchgate.net

Detector Selection: A UV-Visible detector is highly suitable for phenolic compounds due to the presence of the aromatic ring, which absorbs UV light. scirp.org The detection wavelength would be set at the absorbance maximum of this compound to ensure high sensitivity.

Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve peak shape and resolution while minimizing analysis time. chromatographyonline.comresearchgate.net

A typical starting point for an HPLC method for a compound like this compound is summarized in the table below.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18 (Octadecyl silane) bonded silica, 5 µm particle size | Provides non-polar surface for reversed-phase separation. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | Separates compounds based on polarity; acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Ensures optimal interaction with the stationary phase. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |

| Detection | UV at ~280 nm | Detects the aromatic ring of the phenol. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. longdom.org Phenols can be analyzed by GC, often requiring derivatization to increase their volatility and improve peak shape. epa.gov

Key Development Considerations:

Derivatization: To analyze this compound by GC, the acidic proton of the hydroxyl group can be replaced with a less polar group (e.g., through acetylation or silylation). jcsp.org.pk This process reduces the compound's polarity and potential for tailing on the GC column. Alternatively, analysis of the underivatized phenol is possible using specific columns and conditions. epa.gov

Column Selection: A low- to mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5 or equivalent), is generally suitable for separating halogenated aromatic compounds. google.com

Temperature Programming: A temperature program, where the column oven temperature is gradually increased, is used to elute compounds with a wide range of boiling points. This ensures that more volatile impurities are separated early, while the target analyte is eluted with a good peak shape in a reasonable time.

Injector and Detector: A split/splitless injector is typically used. For detection, a Flame Ionization Detector (FID) provides good general sensitivity, while an Electron Capture Detector (ECD) would offer very high sensitivity for this highly halogenated compound. epa.gov Mass Spectrometry (MS) can also be coupled with GC for definitive identification. jcsp.org.pkthermofisher.com

The table below outlines typical parameters for a GC method.

| Parameter | Typical Condition | Purpose |

| Column | HP-5 (30 m x 0.32 mm x 0.25 µm) or equivalent | Weakly polar column for separation of semi-volatile organics. |

| Carrier Gas | Helium or Nitrogen at 1.0 mL/min | Inert mobile phase to carry the analyte through the column. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min | Separates compounds based on boiling point and polarity. |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | ECD is highly sensitive to halogenated compounds; MS provides structural information. |

| Detector Temperature | 300 °C | Prevents condensation of analytes in the detector. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, such as monitoring reaction progress, identifying compounds, and determining the purity of a substance. libretexts.org It can also be used to quickly screen for optimal solvent systems for column chromatography purification. aga-analytical.com.pl

For this compound, TLC could be used to:

Monitor Synthesis: Track the disappearance of starting materials and the appearance of the product.

Purity Assessment: Quickly check for the presence of impurities in a sample. A single spot suggests a relatively pure compound, while multiple spots indicate the presence of impurities.

Solvent System Selection: Different mobile phase compositions (e.g., mixtures of hexane and ethyl acetate) can be tested to find the best separation conditions for preparative column chromatography.

A typical TLC analysis involves spotting the sample on a silica gel plate (stationary phase) and developing it in a sealed chamber with an appropriate solvent system (mobile phase). libretexts.orgaga-analytical.com.pl The separated spots are visualized under UV light or by using a staining agent. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions. libretexts.org

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. longdom.orgwikipedia.org SFC is known for its fast and efficient separations, particularly for chiral compounds and for purification purposes. wikipedia.orgchromatographyonline.com

Potential Applications for this compound:

Purification: Preparative SFC is becoming increasingly popular for isolating compounds due to faster run times and the use of environmentally friendly solvents like CO2. longdom.orgchromatographyonline.com It can offer different selectivity compared to HPLC. researchgate.net

Analysis of Thermally Labile Impurities: Since SFC often operates at lower temperatures than GC, it is suitable for analyzing impurities that might degrade at high temperatures. longdom.org

The instrumentation for SFC is similar to HPLC but requires components to control the pressure and temperature to maintain the mobile phase in its supercritical state. wikipedia.org

Method Validation Parameters and ICH Guidelines

Once an analytical method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. ich.orgjetir.org The ICH guidelines, specifically Q2(R2), provide a comprehensive framework for validating analytical procedures. amsbiopharma.comich.org

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgamsbiopharma.com Selectivity is often used interchangeably and refers to the ability of a method to differentiate and quantify the analyte from other substances in the sample. ich.org

Demonstrating Specificity and Selectivity for this compound:

To validate the specificity of a chromatographic method for this compound, several approaches can be taken, as outlined in the ICH Q2(R2) guideline. ich.org

| Validation Approach | Description | Application Example for this compound |

| Analysis of Placebo/Blanks | A sample containing all components except the analyte is analyzed. | The chromatogram of a blank solution (e.g., dissolution solvent) is compared to that of a solution containing this compound to ensure no interfering peaks are present at the analyte's retention time. |

| Spiked Sample Analysis | The sample is spiked with known impurities or related compounds. | A sample of this compound is spiked with potential impurities (e.g., starting materials like 2,4-dichlorophenol (B122985) or regioisomers). The method must demonstrate that the peak for this compound is resolved from these added components. |

| Forced Degradation Studies | The sample is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. | A solution of this compound is exposed to harsh conditions. The analytical method is then used to separate the intact compound from any degradation products formed, demonstrating the method is "stability-indicating". ich.org |

| Peak Purity Analysis (for HPLC) | A photodiode array (PDA) detector is used to acquire UV spectra across the entire peak. | The spectra at the upslope, apex, and downslope of the this compound peak are compared. If they are identical, it indicates the peak is pure and not co-eluting with an impurity. |

| Orthogonal Method Comparison | Results from the primary method are compared to those from a second, well-characterized method that relies on a different separation principle. ich.orgenzyme.com | The purity of a sample of this compound determined by the developed HPLC method could be compared with results from a different technique, such as Capillary Electrophoresis (CE). |

Demonstrating specificity is a critical first step in method validation, as it ensures that the signal being measured is solely from the target analyte, which is fundamental for accurate quantification. amsbiopharma.combiopharminternational.com

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

For the analysis of halogenated phenols, such as this compound, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. The linearity of an HPLC method for similar compounds is typically evaluated by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A good linearity is generally indicated by a correlation coefficient (R²) close to 1.0.

Hypothetical Linearity Data for this compound Analysis by HPLC:

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1.0 | 12,500 |

| 5.0 | 63,000 |

| 10.0 | 124,500 |

| 25.0 | 310,000 |

| 50.0 | 625,000 |

| 75.0 | 938,000 |

| 100.0 | 1,250,000 |

From this data, a calibration curve would be constructed, and the linear regression equation and correlation coefficient would be determined. For instance, a typical result for a well-behaved analysis of a dichlorophenol might yield a regression equation of y = 12500x + 500 with an R² value of 0.999 or greater, over a range of 1.0 to 100.0 µg/mL.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of accuracy and precision. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

LOD and LOQ are often determined from the standard deviation of the response and the slope of the calibration curve. The LOD can be calculated as 3.3 * (standard deviation of the y-intercepts of regression lines / slope of the calibration curve), and the LOQ as 10 * (standard deviation of the y-intercepts of regression lines / slope of the calibration curve).

For the analysis of chlorinated phenols by HPLC, the LOD and LOQ are crucial for determining trace amounts in environmental or biological samples.

Representative LOD and LOQ Values for Halogenated Phenol Analysis:

| Parameter | Value |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 - 3.0 µg/mL |

These values can vary significantly depending on the analytical instrument and the complexity of the sample matrix.

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix (spiking), and the recovery percentage is calculated.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and can be evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Illustrative Accuracy and Precision Data for this compound Analysis:

| Concentration Level (µg/mL) | Recovery (%) | RSD (%) - Repeatability | RSD (%) - Intermediate Precision |

| 5.0 | 98.5 | 1.8 | 2.5 |

| 50.0 | 101.2 | 1.2 | 1.9 |

| 100.0 | 99.8 | 1.5 | 2.1 |

Acceptable recovery is typically within 98-102%, and RSD values should ideally be less than 2% for the assay of a pure substance.

Robustness and Ruggedness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmaguideline.com Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days. pharmaguideline.comlabmanager.com

To assess the robustness of an HPLC method for this compound, small changes would be made to parameters such as the pH of the mobile phase, column temperature, and flow rate. The effect of these changes on the analytical results would then be evaluated.

Example of a Robustness Study Design:

| Parameter | Variation |

| Mobile Phase pH | 6.8 ± 0.2 |

| Column Temperature | 30 ± 2 °C |

| Flow Rate | 1.0 ± 0.1 mL/min |

The method is considered robust if the results remain within acceptable limits of precision and accuracy despite these minor changes.

Quantitative Analysis Techniques

Spectrophotometric Assays

Spectrophotometric methods can be developed for the quantification of this compound. These methods are often based on the reaction of the phenolic hydroxyl group with a chromogenic reagent to produce a colored product, the absorbance of which can be measured at a specific wavelength.

A common reagent for the determination of phenols is 4-aminoantipyrine. In the presence of an oxidizing agent, such as potassium ferricyanide, 4-aminoantipyrine reacts with phenols to form a colored dye. The intensity of the color, which is proportional to the phenol concentration, can be measured spectrophotometrically. The optimal wavelength for measurement would be determined by scanning the absorption spectrum of the colored product.

While generally less specific than chromatographic methods, spectrophotometric assays can be simple, rapid, and cost-effective for the routine analysis of this compound, particularly in samples with a simple matrix.

Titrimetric Methods

Titrimetric methods, or titrations, can also be employed for the quantitative analysis of this compound. One common approach for the titration of phenols is bromination. In this method, a known excess of a standard solution of bromine is added to the sample containing the phenol. The bromine reacts with the phenol through electrophilic substitution on the aromatic ring.

The unreacted bromine is then determined by adding potassium iodide, which is oxidized by the excess bromine to iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate using a starch indicator. By determining the amount of unreacted bromine, the amount that reacted with the this compound can be calculated, and thus its concentration in the original sample can be determined. uobaghdad.edu.iqumb.edu This is a type of back-titration. umb.edu

This method is suitable for the assay of bulk this compound but may lack the sensitivity and specificity required for trace analysis in complex mixtures.

Impurity Profiling and Degradation Studies

Impurity profiling involves the identification and quantification of all potential impurities in a drug substance. Degradation studies are performed to understand the stability of the molecule under various stress conditions, which helps in determining its shelf-life and storage conditions.

Impurity Profiling:

The impurity profile of this compound can be complex due to the nature of its synthesis and potential side reactions. Impurities can originate from starting materials, intermediates, by-products, and degradation products. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for separating and identifying these impurities.